4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid
Description
4-Nitro-5-propyl-1H-pyrazole-3-carboxylic acid is a nitro-substituted pyrazole derivative with a propyl chain at position 5 and a carboxylic acid group at position 3. Its reactivity is influenced by the electron-withdrawing nitro group and the carboxylic acid functionality, which enable diverse chemical transformations, such as amidation, esterification, and metal complexation .
Properties
IUPAC Name |
4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-3-4-6(10(13)14)5(7(11)12)9-8-4/h2-3H2,1H3,(H,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLTYNIWFANVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246729 | |
| Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76424-48-1 | |
| Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76424-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-5-propyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid typically involves the nitration of 5-propyl-1H-pyrazole-3-carboxylic acid. One common method includes the following steps:
Nitration Reaction: A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. The 5-propyl-1H-pyrazole-3-carboxylic acid is added to this mixture and heated to around 100°C for several hours.
Isolation and Purification: After the reaction is complete, the mixture is poured into ice water to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alcohols (for esterification) or amines (for amidation) in the presence of catalysts or activating agents (e.g., dicyclohexylcarbodiimide, DCC) are commonly used.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-amino-5-propyl-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of esters, amides, or other substituted derivatives of the carboxylic acid group.
Scientific Research Applications
4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which can be used in various chemical reactions and studies.
Biology: The compound can be used in the development of biological probes or as a precursor for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Positional Isomerism: 4-Nitro-3-n-Propyl-1H-Pyrazole-5-Carboxylic Acid
Key Compound : 4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic acid (CAS 76424-48-1)
- Molecular Formula : C₇H₉N₃O₄ (same as the target compound but with substituents rearranged).
- Structural Differences :
- Nitro Group : Position 4 (shared with the target compound).
- Propyl Group : Position 3 (vs. position 5 in the target compound).
- Carboxylic Acid : Position 5 (vs. position 3 in the target compound).
- Impact on Properties: The altered substituent positions affect electronic distribution. The propyl group’s position influences steric hindrance and lipophilicity, which may affect solubility and biological membrane permeability .
Table 1: Positional Isomer Comparison
| Property | Target Compound | 4-Nitro-3-n-propyl Analog |
|---|---|---|
| Nitro Position | 4 | 4 |
| Propyl Position | 5 | 3 |
| Carboxylic Acid Position | 3 | 5 |
| Molecular Weight | 213.19 g/mol (estimated) | 199.16 g/mol |
Functional Group Derivatives: Methyl-Substituted and Amide Analogs
Key Compounds: 1. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid (CAS 139756-00-6) - Molecular Formula: C₈H₁₁N₃O₄. - Differences: A methyl group at position 1 replaces the hydrogen in the target compound. - Alters pKa of the carboxylic acid due to electron-donating effects of the methyl group .
1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide (CAS 139756-01-7)
- Molecular Formula : C₈H₁₂N₄O₃.
- Differences : Carboxamide (-CONH₂) replaces the carboxylic acid (-COOH).
- Impact :
- Improved solubility in organic solvents compared to the acidic analog.
- Potential for hydrogen bonding via the amide group, influencing biological activity .
Table 2: Functional Group Comparison
| Compound | Functional Group | Key Property Differences |
|---|---|---|
| Target Compound | -COOH | Higher acidity, metal chelation potential |
| 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide | -CONH₂ | Enhanced solubility, reduced acidity |
Nitropyrazolecarboxylic Acid Derivatives
Key Compound : 4-Nitro-1H-pyrazole-3-carboxylic acid ()
- Synonyms: 4-Nitropyrazole-3-carboxylic acid, 4-nitro-1H-pyrazole-5-carboxylic acid.
- Structural Differences : Lacks the propyl group present in the target compound.
- Impact: Simpler structure with fewer hydrophobic interactions.
Biological Activity
4-Nitro-5-propyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is with a molecular weight of 199.164 g/mol. It features a nitro group at the fourth position, a propyl group at the fifth position, and a carboxylic acid functional group at the third position of the pyrazole ring. This unique structure contributes to its varied biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
The exact mechanism of action for 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid remains largely unexplored. However, it is known that pyrazole derivatives can interact with various biological targets through hydrogen bonding and may modulate enzyme activity or alter cell signaling pathways.
Biochemical Pathways:
Pyrazole derivatives are recognized for their potential in several biochemical pathways:
- Antibacterial Activity: Exhibits inhibition against Gram-positive bacteria.
- Anti-inflammatory Effects: Potentially modulates inflammatory responses.
- Anticancer Activity: Shows promise in inhibiting cancer cell proliferation .
Biological Activities
The compound displays a range of biological activities as summarized below:
Case Studies and Research Findings
Several studies have investigated the biological activities of 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid:
- Antibacterial Studies:
- Anticancer Potential:
-
Mechanistic Insights:
- Interaction studies suggest that this compound may influence key enzymes involved in metabolic pathways, although specific targets remain unidentified.
Pharmacokinetics
Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid is lacking. Understanding these properties is crucial for determining its therapeutic potential and safety profile in clinical applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole core functionalization. For example, nitration of a precursor pyrazole derivative (e.g., 5-propyl-1H-pyrazole-3-carboxylic acid) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) . Purification often combines column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization requires strict control of reaction stoichiometry and inert atmospheres to minimize side reactions .
Q. Which spectroscopic techniques are critical for structural confirmation of 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., nitro group at C4, propyl at C5) via characteristic shifts (nitro: δ 8.5–9.0 ppm for aromatic protons; propyl: δ 0.9–1.7 ppm for CH₃ and CH₂ groups) .
- FT-IR : Confirms nitro (asymmetric stretching ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns against theoretical values (e.g., C₈H₁₀N₃O₄⁺ requires m/z 228.0618) .
Advanced Research Questions
Q. How does the nitro group influence the compound’s electronic structure and reactivity in biological systems?
- Methodological Answer : The nitro group’s electron-withdrawing nature reduces electron density on the pyrazole ring, enhancing electrophilic substitution resistance but increasing susceptibility to reduction (e.g., nitro → amine in vivo). Computational studies (DFT/B3LYP/6-31G*) can model charge distribution and predict redox potentials. For biological activity, molecular docking (AutoDock Vina) evaluates interactions with targets like cyclooxygenase-2 (COX-2), where nitro group orientation affects binding affinity .
Q. What strategies address discrepancies in reported biological activity data for pyrazole-3-carboxylic acid derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., COX-2 IC₅₀) using both fluorometric and radiometric assays to rule out assay-specific artifacts .
- Metabolic Stability Testing : Use liver microsomes to assess if observed activity discrepancies arise from differential metabolic degradation .
- Structural Analog Comparison : Benchmark against derivatives (e.g., 5-cyclopropyl or 3-trifluoromethyl analogs) to isolate substituent-specific effects .
Q. What challenges arise in crystallizing 4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid, and how can they be mitigated?
- Methodological Answer :
- Solvent Selection : High-polarity solvents (DMF/water) often induce crystallization, but nitro groups can hinder lattice formation. Slow evaporation in acetonitrile/dichloromethane (1:3) improves crystal quality .
- Temperature Gradients : Gradual cooling (0.5°C/hr) from saturation temperature reduces amorphous precipitation.
- Synchrotron X-ray Diffraction : Resolves weak scattering from light atoms (e.g., nitro oxygen), with data refinement using SHELX .
Key Research Recommendations
- Synthetic Optimization : Explore microwave-assisted nitration to reduce reaction time and byproduct formation .
- Toxicity Profiling : Use zebrafish models to assess developmental toxicity linked to nitro group reduction .
- Structure-Activity Relationships (SAR) : Synthesize 4-amino analogs (via nitro reduction) to evaluate bioactivity shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
